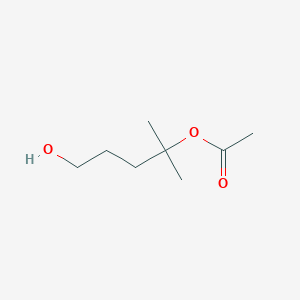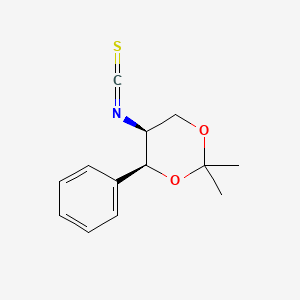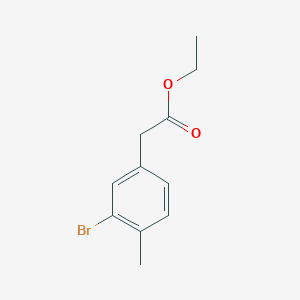
tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate
描述
Tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate, also known as TBEP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. TBEP is a tertiary amine derivative of piperidine and is composed of a tert-butyl group and an ethoxyphenylamino group. It is a relatively stable compound, with a melting point of approximately -10°C and a boiling point of approximately 95°C. The compound is soluble in a variety of organic solvents, such as ethanol, methanol, and ethyl acetate.
科学研究应用
Tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been used as a starting material in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has also been used as a catalytic reagent in the synthesis of various polymers, such as poly(amino acid)s, poly(ethylene glycol)s, and poly(vinyl alcohol)s. In addition, tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been used as a reagent in the synthesis of various pharmaceutical drugs, such as anti-inflammatory agents and anti-cancer drugs.
作用机制
The mechanism of action of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. This inhibition of acetylcholinesterase is thought to lead to an increase in the levels of acetylcholine, which is a neurotransmitter involved in the regulation of various cognitive processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects on the body. For example, it has been suggested that tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate may have neuroprotective effects, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been shown to have anti-inflammatory and anti-cancer activity.
实验室实验的优点和局限性
The main advantage of using tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in laboratory experiments is its relatively low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to using tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in laboratory experiments. For example, the compound is highly toxic, and therefore it should be handled with caution. In addition, the compound is not water soluble, which can make it difficult to work with in certain experiments.
未来方向
The potential applications of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in scientific research are still being explored, and there are many future directions for research. For example, further studies are needed to better understand the biochemical and physiological effects of the compound. In addition, further research is needed to explore the potential of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate as a starting material in the synthesis of various biologically active compounds. Finally, further studies are needed to explore the potential of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate as a reagent in the synthesis of various pharmaceutical drugs.
属性
IUPAC Name |
tert-butyl 4-(4-ethoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-22-16-8-6-14(7-9-16)19-15-10-12-20(13-11-15)17(21)23-18(2,3)4/h6-9,15,19H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRRYURNCWSHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)



